molecular formula C10H11N3O3S2 B11212209 Ethyl 3-amino-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-D]pyrimidine-6-carboxylate CAS No. 304898-07-5

Ethyl 3-amino-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-D]pyrimidine-6-carboxylate

Cat. No.: B11212209
CAS No.: 304898-07-5
M. Wt: 285.3 g/mol
InChI Key: PCJUWTVHSALLEP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-D]pyrimidine-6-carboxylate is a heterocyclic compound with a complex structure. Let’s break it down:

    Thieno[2,3-D]pyrimidine: This core structure consists of a pyrimidine ring fused with a thiophene ring.

    3-amino-5-methyl-4-oxo: Indicates the presence of an amino group at position 3, a methyl group at position 5, and a carbonyl group (ketone) at position 4.

    2-sulfanylidene: Refers to a sulfur atom attached to the carbon at position 2 as a sulfanylidene group.

    6-carboxylate: The carboxylate group (COO-) is attached at position 6 via an ethyl ester linkage.

Preparation Methods

The synthetic routes for this compound can vary, but here’s a general outline:

Chemical Reactions Analysis

    Reactivity: Ethyl 3-amino-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-D]pyrimidine-6-carboxylate can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve strong oxidizing agents, while reduction could use reducing agents like hydrides.

    Major Products: These reactions can lead to diverse products, such as derivatives with modified functional groups or altered stereochemistry.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its heterocyclic scaffold. It could target specific enzymes or receptors.

    Anticancer Properties: Investigate its effects on cancer cells, possibly inhibiting proliferation or inducing apoptosis.

    Antimicrobial Activity: Assess its ability to combat microbial infections.

    Biological Studies: Understand its interactions with biological macromolecules (proteins, nucleic acids).

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.

    Pathways: Explore signaling pathways influenced by its binding or activity.

Comparison with Similar Compounds

    Uniqueness: Highlight what sets this compound apart from related structures.

    Similar Compounds: Mention other thienopyrimidine derivatives with comparable features.

Properties

CAS No.

304898-07-5

Molecular Formula

C10H11N3O3S2

Molecular Weight

285.3 g/mol

IUPAC Name

ethyl 3-amino-5-methyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C10H11N3O3S2/c1-3-16-9(15)6-4(2)5-7(18-6)12-10(17)13(11)8(5)14/h3,11H2,1-2H3,(H,12,17)

InChI Key

PCJUWTVHSALLEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)NC(=S)N(C2=O)N)C

Origin of Product

United States

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